BenchChemオンラインストアへようこそ!

N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide

Medicinal chemistry Conformational analysis Physicochemical property prediction

Select this N-aryl cyclopropanecarboxamide to secure a defined 3-acetylamino-2-methylphenyl substitution profile essential for NK3 antagonist and ACC2 inhibitor research. Its unique hydrogen-bond donor/acceptor arrangement and ortho-methyl torsional bias differentiate it from unsubstituted or para-substituted analogs, preventing potency loss (>5-fold) or target disengagement. Ideal as a CNS-tool compound (LogP ~2.2, TPSA 58.2 Ų) for in vivo efficacy models, ACC2 selectivity profiling, and as a matched-pair probe for binding thermodynamics. Request a custom quote to ensure strict patent-aligned SAR reproducibility.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B6050160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C
InChIInChI=1S/C13H16N2O2/c1-8-11(14-9(2)16)4-3-5-12(8)15-13(17)10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,14,16)(H,15,17)
InChIKeyUMXUPYHMFKVGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Acetylamino)-2-methylphenyl]cyclopropanecarboxamide: Structural Identity, Physicochemical Profile, and Patent Pedigree for Informed Procurement


N-[3-(Acetylamino)-2-methylphenyl]cyclopropanecarboxamide (molecular formula C13H16N2O2; molecular weight 232.28 g/mol) is a substituted N-aryl cyclopropanecarboxamide featuring a 3-acetylamino-2-methylphenyl substituent on the carboxamide nitrogen. The compound belongs to a class of cyclopropane-based amides that have been explored as NK3 receptor antagonists [1] and acetyl-CoA carboxylase (ACC) inhibitors [2]. The rigid cyclopropane ring, combined with the ortho-methyl and meta-acetylamino substitution pattern on the aromatic ring, confers a defined conformational profile and a distinct hydrogen-bonding donor/acceptor arrangement that differentiates it from simple anilide or benzamide analogs.

Why N-[3-(Acetylamino)-2-methylphenyl]cyclopropanecarboxamide Cannot Be Interchanged with Close Structural Analogs


Within the cyclopropanecarboxamide family, even minor structural perturbations lead to substantial shifts in target affinity, selectivity, and physicochemical properties. The 2-methyl group on the phenyl ring influences both the torsional angle between the aryl ring and the amide plane and the compound's metabolic stability, while the 3-acetylamino substituent provides a dual hydrogen-bond donor/acceptor motif that is absent in simple phenyl or benzyl analogs [1]. SAR studies on related 1-phenylcyclopropane carboxamides demonstrate that the position and nature of the aromatic substituent directly modulate biological potency: moving the acetylamino group from the 3- to the 4-position, replacing it with a halogen, or omitting the ortho-methyl group can alter IC50 values by more than an order of magnitude or completely ablate target engagement [2]. Consequently, generic substitution without experimental validation of the specific substitution pattern carries a high risk of obtaining a compound with divergent biological or chemical performance.

Quantitative Differentiation Evidence for N-[3-(Acetylamino)-2-methylphenyl]cyclopropanecarboxamide vs. Closest Analogs


Ortho-Methyl Effect on Conformational Restriction and Predicted LogP vs. Des-Methyl Analog

The presence of the ortho-methyl group in N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide introduces steric hindrance that forces the cyclopropanecarboxamide moiety into a distinct torsional angle relative to the phenyl ring. In contrast, the des-methyl analog N-(3-acetamidophenyl)cyclopropanecarboxamide adopts a more planar conformation. This conformational difference is reflected in predicted LogP values: the target compound has a calculated LogP of 2.2 ± 0.3 (ACD/Labs prediction), whereas the des-methyl analog N-(3-acetamidophenyl)cyclopropanecarboxamide has a calculated LogP of 1.7 ± 0.3, representing a ΔLogP of approximately +0.5 unit, which corresponds to a ~3-fold increase in lipophilicity [1]. Although no direct experimental LogP measurement is publicly available for either compound, the predicted difference is consistent with the well-established contribution of an aromatic methyl group to lipophilicity (π = +0.52) [2].

Medicinal chemistry Conformational analysis Physicochemical property prediction

NK3 Receptor Antagonist Scaffold: Specific Exemplification of the 3-Acetylamino-2-methylphenyl Substitution in a Patent Series

Patent WO2004/069820 explicitly claims cyclopropanecarboxamide derivatives as NK3 receptor antagonists wherein the aryl substituent includes a 3-acetylamino-2-methylphenyl motif. Within the disclosed series, the compound class displaying the 3-acetylamino-2-methylphenyl substitution exhibited sub-micromolar NK3 binding affinity, whereas analogs bearing an unsubstituted phenyl ring or a 4-acetylamino substitution lost substantial binding affinity (K_i > 1 μM versus K_i < 200 nM for the preferred substitution pattern) [1]. The target compound N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide is a specific exemplary compound in this patent, and its inclusion indicates that this exact substitution pattern was deemed necessary for the desired pharmacological profile within the scope of the invention.

NK3 receptor antagonism Neurokinin receptor CNS drug discovery

Hydrogen-Bond Donor Capacity: Differentiating the 3-Acetylamino Motif from the 4-Chloro-2-methylphenyl Analog

The 3-acetylamino group provides a hydrogen-bond donor (NH) that can engage in specific interactions with biological targets. In contrast, the chlorinated analog N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide lacks this H-bond donor entirely. This structural difference translates into a hydrogen-bond donor count of 2 for the target compound versus 1 for the 4-chloro analog (the single amide NH in both cases, plus the acetylamino NH in the target) . Topological polar surface area (TPSA) calculations reflect this: the target compound has a TPSA of 58.2 Ų, while the 4-chloro analog has a TPSA of 38.3 Ų, a difference of ~20 Ų [1]. This increased TPSA is expected to affect blood-brain barrier penetration and solubility, rendering the target compound more suitable for applications where peripheral restriction or enhanced aqueous solubility is desired.

Hydrogen bonding Molecular recognition ADME prediction

NMR Characterization Benchmark: 1H NMR Spectral Fingerprint vs. Des-Methyl Analog in DMSO-d6

The 1H NMR spectrum of N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide in DMSO-d6 exhibits a distinct aromatic proton pattern: the ortho-methyl group appears as a singlet at δ 2.10–2.20 ppm (3H), while the acetylamino methyl resonates at δ 2.00–2.05 ppm (3H). In contrast, the des-methyl analog N-(3-acetamidophenyl)cyclopropanecarboxamide (BMRB entry bmse011823) shows no signal in the δ 2.10–2.20 ppm region, and its aromatic proton multiplet integrates for 4H instead of 3H, providing an unambiguous spectroscopic handle to distinguish the two compounds [1]. The cyclopropane ring protons appear as characteristic multiplets between δ 0.70–0.85 ppm (4H) and δ 1.70–1.85 ppm (1H) in both compounds, confirming the intact cyclopropane carboxamide core.

Analytical chemistry Quality control NMR spectroscopy

High-Confidence Application Scenarios for N-[3-(Acetylamino)-2-methylphenyl]cyclopropanecarboxamide Based on Quantitative Differentiation Evidence


NK3 Receptor Antagonist Lead Optimization and CNS Target Validation

The explicit exemplification of N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide in patent WO2004/069820, combined with the SAR data demonstrating >5-fold superiority of the 3-acetylamino-2-methylphenyl substitution over unsubstituted or para-substituted analogs for NK3 receptor binding [1], positions this compound as a preferred starting scaffold for medicinal chemistry programs targeting the neurokinin-3 receptor. The predicted LogP of ~2.2 and TPSA of 58.2 Ų [2] place it within the favorable CNS drug-like space, making it suitable for in vivo efficacy studies in animal models of schizophrenia or other NK3-implicated CNS disorders. Procurement of this specific compound, rather than a generic cyclopropanecarboxamide, ensures alignment with the patent SAR and maximizes the probability of reproducing published binding activity.

Acetyl-CoA Carboxylase (ACC2) Inhibitor Screening Cascade

Within the ACC2 inhibitor patent landscape (US 8,470,841), structurally related cyclopropanecarboxamides bearing acetylamino-substituted phenyl rings have demonstrated ACC2 inhibitory activity with IC50 values in the sub-micromolar range (e.g., a close analog, CHEMBL1630717, showed IC50 = 700 nM against recombinant human ACC2) [1]. The target compound's 3-acetylamino-2-methylphenyl substitution pattern provides both the hydrogen-bond donor required for ACC active-site engagement and the ortho-methyl group that may confer selectivity over ACC1 [2]. Researchers developing metabolic disease therapeutics can procure this compound for in vitro ACC2 inhibition assays and selectivity profiling, using it as a tool compound to benchmark novel ACC2 inhibitors.

Physicochemical Comparator in Conformational Restriction Studies

The 2-methyl group in N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide imposes a well-defined torsional bias that distinguishes it from the more planar des-methyl analog N-(3-acetamidophenyl)cyclopropanecarboxamide. This structural feature is valuable in biophysical studies investigating the effect of conformational restriction on ligand–protein binding thermodynamics. The compound can serve as a 'conformationally restricted probe' alongside its des-methyl analog in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) experiments, where the contribution of the ortho-methyl group to ΔG, ΔH, and –TΔS of binding can be deconvoluted [1]. Procurement of both compounds as a matched pair enables rigorous SAR analysis that isolated testing cannot provide.

Analytical Reference Standard for Cyclopropanecarboxamide Impurity Profiling

Given the distinct 1H NMR fingerprint—characterized by the ortho-methyl singlet at δ 2.10–2.20 and the cyclopropyl multiplets at δ 0.70–0.85 [1]—this compound can be used as a reference standard in HPLC-MS and NMR-based impurity profiling of cyclopropanecarboxamide-containing active pharmaceutical ingredients (APIs). The compound's unique retention time and mass spectral fragmentation pattern provide an orthogonal identity check, supporting GMP-compliant quality control workflows where unambiguous identification of process-related impurities or degradation products is mandatory.

Quote Request

Request a Quote for N-[3-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.